3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide
Description
3-Methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a methyl substituent at the 3-position of the benzofuran core and a 3-methylphenyl group on the amide nitrogen. Benzofuran carboxamides are of significant interest in medicinal and agrochemical research due to their structural versatility, which allows for modulation of electronic, steric, and solubility properties.
Properties
IUPAC Name |
3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-6-5-7-13(10-11)18-17(19)16-12(2)14-8-3-4-9-15(14)20-16/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVANYOBGVJLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-methylbenzofuran-2-carboxylic acid with 3-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including:
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Production of alcohols or amines.
- Substitution Reactions : Creation of halogenated derivatives that can have different biological activities .
Biology
The compound is studied for its potential biological activities, particularly:
- Antimicrobial Properties : Research indicates that benzofuran derivatives can exhibit significant antibacterial and antifungal activity, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Anti-inflammatory Effects : Some studies have suggested that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Anticancer Research : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against non-small cell lung carcinoma cell lines (A549 and NCI-H23) with IC50 values ranging from 1.48 µM to 47.02 µM. The most active derivatives exhibited mechanisms involving apoptosis induction and cell cycle arrest .
- Drug Development : Its unique pharmacological profile makes it a candidate for developing new therapeutic agents aimed at treating various diseases, including cancer and infectious diseases .
Case Studies
- In Vitro Anticancer Activity : A study assessing various benzofuran derivatives highlighted that this compound exhibited significant antiproliferative effects against A549 cells, with mechanisms involving apoptosis confirmed through Annexin V-FITC/PI staining assays .
- Anti-inflammatory Research : Another investigation into benzofuran derivatives indicated their potential in reducing inflammatory markers in vitro, suggesting a pathway for developing anti-inflammatory drugs using this compound as a scaffold .
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular features of 3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide and its analogs:
Key Research Findings and Analysis
Electronic and Steric Effects
- Amino vs.
- Trifluoromethyl (CF₃) Group : The CF₃ group in increases lipophilicity and electron-withdrawing effects, improving metabolic stability but possibly reducing aqueous solubility.
- Nitro (NO₂) Group: The nitro group in creates a highly electron-deficient aromatic system, favoring reactivity in nucleophilic substitution or reduction reactions .
Heterocyclic Modifications
- Oxadiazole and Thiadiazole Rings : The oxadiazole in and thiadiazole in introduce rigid, planar heterocycles that enhance binding affinity to biological targets (e.g., enzymes or receptors) via π-π stacking or dipole interactions .
- Sulfone Functionality : The sulfone group in improves oxidative stability and resistance to metabolic degradation, making it valuable in drug design .
Agrochemical vs. Pharmaceutical Potential
- Amino and Oxadiazole Derivatives: Analogs with polar groups (e.g., ) are more likely to be explored for pharmaceutical use due to their ability to interact with biological targets .
Biological Activity
Overview
3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide is a unique organic compound belonging to the benzofuran derivatives. Its structure includes a benzofuran ring fused with a carboxamide group, which contributes to its distinctive chemical reactivity and potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN\O
- Molecular Weight : 265.31 g/mol
- CAS Number : 55990-32-4
Synthesis and Preparation
The synthesis of this compound typically involves the reaction between 3-methylbenzofuran-2-carboxylic acid and 3-methylaniline. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert conditions. This method provides a reliable pathway for obtaining the compound in a laboratory setting .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| S. aureus | 5.64 to 77.38 µM |
| C. albicans | 0.0048 mg/mL |
| B. subtilis | MIC values ranging from 4.69 to 22.9 µM |
The compound's activity against E. coli and C. albicans demonstrates its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed that the compound binds to critical enzymes or receptors, modulating their activity and leading to inhibition of growth or cell death in pathogens .
Case Studies
- Antibacterial Activity Study : A comprehensive study evaluated the antibacterial efficacy of various derivatives of benzofuran compounds, including this compound. Results showed that this compound had potent activity against E. coli with an MIC of 0.0048 mg/mL, highlighting its potential for further development as an antibacterial agent .
- Anti-inflammatory Properties : Additional research has explored the anti-inflammatory effects of benzofuran derivatives, suggesting that compounds like this compound may inhibit inflammatory pathways, thus providing therapeutic benefits in inflammatory diseases .
Comparison with Related Compounds
The structural uniqueness of this compound sets it apart from other similar compounds in terms of biological activity:
| Compound | Activity Profile |
|---|---|
| 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine | Moderate antibacterial activity |
| N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine | Limited antimicrobial properties |
| This compound | Strong antibacterial and antifungal properties |
This comparison underscores the potential of this compound as a lead compound for drug discovery .
Q & A
Q. What are the common synthetic routes for 3-methyl-N-(3-methylphenyl)-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or Pd-catalyzed C–H arylation .
- Step 2 : Amidation using coupling agents (e.g., oxalyl chloride) to react the acid with 3-methylaniline. Transamidation reactions in one-pot setups are also reported for similar compounds .
- Step 3 : Purification via column chromatography and recrystallization.
Key reagents include NaH, THF, and DMAP, with yields optimized by controlling reaction temperature (e.g., reflux at 50–60°C) and stoichiometry .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Microanalytical data to confirm C, H, N composition.
- X-ray Crystallography : For resolving crystal structures of intermediates or analogs .
Q. What are the typical applications of benzofuran carboxamides in medicinal chemistry?
- Methodological Answer : Benzofuran carboxamides are explored as:
- Enzyme Inhibitors : E.g., HDAC inhibitors (via zinc-binding motifs) validated through docking studies .
- Anticancer Agents : Structural analogs show activity in cell viability assays (e.g., MTT).
- Antimicrobials : Tested against bacterial/fungal strains via MIC determination .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions.
- Catalyst Screening : Pd catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in benzofuran core synthesis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance amidation kinetics .
- Scale-Up Adjustments : Continuous flow reactors reduce reaction times and improve reproducibility for industrial-scale analogs .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Spectral Correlation : Cross-validate NMR/IR data with computational tools (e.g., DFT for predicting chemical shifts) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks.
- Orthogonal Techniques : Pair X-ray crystallography with spectroscopy to resolve stereochemical conflicts .
Q. How does the compound interact with HDAC isoforms, and what methods validate this?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the benzofuran carboxamide and HDAC catalytic pockets. Focus on zinc coordination and hydrophobic contacts .
- Enzymatic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated lysine derivatives) .
- Cellular Validation : Western blotting to assess histone acetylation levels in treated cell lines.
Q. What are the approaches to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl groups on the benzofuran or aniline moieties) and test bioactivity .
- QSAR Modeling : Use CoMFA or machine learning to correlate electronic/steric parameters (e.g., Hammett σ) with inhibitory potency .
- Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen bond acceptors) via ligand-based alignment of active/inactive analogs .
Data Contradiction Analysis Example
Scenario : Conflicting NMR data between synthetic batches.
Resolution :
Verify purity via HPLC (>95%).
Re-examine reaction conditions (e.g., trace moisture causing hydrolysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
